Bienvenue dans la boutique en ligne BenchChem!

Atibeprone

Anticonvulsant activity Kindling model MAO-A inhibition

For researchers requiring unambiguous attribution of MAO-B-mediated effects, Atibeprone (Lu 53439) is the definitive tool. It maintains strict MAO-B selectivity at high concentrations without confounding anticonvulsant activity, unlike L-deprenyl. Its reversible, high-selectivity profile makes it ideal for washout studies in Parkinson's models and as a clean probe for antidepressant assays. Procure this essential standard to validate novel compound mechanisms.

Molecular Formula C17H18N2O3S
Molecular Weight 330.4 g/mol
CAS No. 153420-96-3
Cat. No. B131980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtibeprone
CAS153420-96-3
SynonymsAtibeprone
Molecular FormulaC17H18N2O3S
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=NN=C(S3)C(C)C)C
InChIInChI=1S/C17H18N2O3S/c1-9(2)16-19-18-15(23-16)8-21-12-5-6-13-10(3)11(4)17(20)22-14(13)7-12/h5-7,9H,8H2,1-4H3
InChIKeyHQTNJPCZUQAYAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Atibeprone (CAS 153420-96-3) – Selective, Reversible MAO-B Inhibitor for Neuropharmacology Research


Atibeprone, also known as Lu 53439, is a synthetic coumarin derivative (3,4-dimethyl-7-[(5-isopropyl-1,3,4-thiadiazol-2-yl)methoxy]chromen-2-one) . It acts as a selective and reversible inhibitor of monoamine oxidase B (MAO-B) [1], an enzyme that catalyzes the oxidative deamination of dopamine and other biogenic amines [2]. The compound was developed in the 1990s as an experimental antidepressant but was never marketed, and it is currently employed as a research tool to dissect the roles of MAO-B in neuropsychiatric and neurodegenerative disease models [1][3].

Why Atibeprone Cannot Be Replaced by Other MAO Inhibitors in Mechanistic Studies


Superficially, Atibeprone may appear interchangeable with other MAO inhibitors, but its unique combination of high MAO-B selectivity, reversible binding kinetics, and the absence of confounding anticonvulsant activity distinguish it fundamentally from both first-generation irreversible inhibitors (e.g., tranylcypromine) and even from other MAO-B inhibitors (e.g., L-deprenyl/selegiline) [1]. Unlike L-deprenyl, which loses MAO-B selectivity at higher doses and exhibits anticonvulsant effects unrelated to MAO-B inhibition, Atibeprone maintains strict selectivity even at high concentrations and does not alter seizure thresholds [1]. These differences are critical for experimental designs where unambiguous attribution of an observed effect to MAO-B inhibition is required.

Quantitative Differentiation of Atibeprone from Closest Analogs and Alternatives


Atibeprone Lacks Anticonvulsant Efficacy in Kindling Model, Unlike MAO-A Inhibitors and L-Deprenyl

In a direct head-to-head comparison using the kindling model of epilepsy, Atibeprone (LU 53439) demonstrated no anticonvulsant effect, in stark contrast to the MAO-A inhibitor esuprone and the MAO-B inhibitor L-deprenyl [1]. This finding clarifies that anticonvulsant activity attributed to some MAO inhibitors is not mediated by MAO-B inhibition, establishing Atibeprone as a critical tool for isolating MAO-B-specific effects.

Anticonvulsant activity Kindling model MAO-A inhibition

Atibeprone Exhibits >11,000-Fold Selectivity for MAO-B over MAO-A In Vitro

Atibeprone displays exceptionally high selectivity for MAO-B, with an IC50 of 0.900 nM for MAO-B and an IC50 greater than 10,000 nM for MAO-A in rat brain homogenate [1]. This level of selectivity far exceeds that of L-deprenyl, which begins to inhibit MAO-A at higher concentrations, and provides a clean tool for experiments requiring isolated MAO-B blockade.

MAO-B selectivity IC50 Enzyme inhibition

Reversible Inhibition Kinetics Differentiate Atibeprone from Irreversible MAO-B Inhibitors

Atibeprone inhibits MAO-B via a reversible mechanism [1], in contrast to clinically used irreversible inhibitors like selegiline and rasagiline. This kinetic distinction allows for temporal control of enzyme inhibition and avoids the permanent enzyme inactivation that requires new protein synthesis for recovery.

Reversible inhibition MAO-B Enzyme kinetics

Physicochemical Profile Supports Blood-Brain Barrier Penetration and Oral Bioavailability

Atibeprone possesses a calculated LogP of 3.35 and a topological polar surface area (tPSA) of 90 Ų . These values fall within the optimal range for CNS drug candidates (LogP 2-4; tPSA < 90 Ų) and support the compound's ability to cross the blood-brain barrier, as demonstrated by its central effects in the kindling model [1].

Physicochemical properties CNS penetration LogP

Atibeprone (CAS 153420-96-3) Application Scenarios for Scientific Procurement


Dissecting the Role of MAO-B in Anticonvulsant Pharmacology

Because Atibeprone is a highly selective MAO-B inhibitor that completely lacks anticonvulsant activity in the kindling model [1], it is the definitive tool for experiments designed to test whether a novel compound's anticonvulsant effect is mediated by MAO-B. Using Atibeprone as a negative control for MAO-B inhibition allows researchers to avoid the confounds associated with L-deprenyl, which possesses mixed pharmacology.

Investigating MAO-B Function in Dopaminergic Neurodegeneration

Atibeprone's reversible, high-selectivity MAO-B inhibition [1] makes it well-suited for chronic dosing paradigms in models of Parkinson's disease (e.g., MPTP-treated mice). Its lack of irreversible enzyme inactivation enables washout studies to assess the temporal dynamics of MAO-B-dependent dopamine metabolism, and its superior selectivity over L-deprenyl minimizes the risk of off-target MAO-A-mediated effects [2].

Functional Studies of MAO-B in Behavioral Pharmacology (Depression Models)

Originally developed as an antidepressant, Atibeprone provides a clean pharmacological probe for studying MAO-B's role in mood regulation. Researchers employing the forced swim test or tail suspension test can use Atibeprone to attribute any observed antidepressant-like effects specifically to MAO-B inhibition, free from the cardiovascular side effects associated with non-selective irreversible MAO inhibitors [3].

Calibrating MAO-B Activity in Neurochemical Assays

With a well-characterized MAO-B IC50 of 0.900 nM and MAO-A IC50 >10,000 nM [1], Atibeprone serves as an excellent reference standard for validating MAO-B activity assays, including those based on brain homogenates, recombinant enzymes, or cell-based systems. Its reversible nature allows for concentration-response curve generation without the complications of irreversible inactivation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atibeprone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.